1-Bromo-2-tosylbenzene
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Overview
Description
1-Bromo-2-tosylbenzene is an organic compound that belongs to the class of aromatic bromides. It is characterized by the presence of a bromine atom and a tosyl group attached to a benzene ring. The compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-tosylbenzene can be synthesized through several methods. One common route involves the bromination of 2-tosylbenzene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-tosylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Reduction Reactions: The tosyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate, are commonly used in these reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.
Reduction Reactions: The major product is 2-methylbenzene.
Scientific Research Applications
1-Bromo-2-tosylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-tosylbenzene in chemical reactions involves the activation of the bromine atom and the tosyl group. The bromine atom acts as a leaving group in substitution reactions, while the tosyl group can stabilize intermediates through resonance. The molecular targets and pathways depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-tosylbenzene
- 1-Bromo-3-tosylbenzene
- 2-Bromo-1-tosylbenzene
Uniqueness
1-Bromo-2-tosylbenzene is unique due to the specific positioning of the bromine and tosyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different selectivity and yields in synthetic applications.
Properties
IUPAC Name |
1-bromo-2-(4-methylphenyl)sulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S/c1-10-6-8-11(9-7-10)17(15,16)13-5-3-2-4-12(13)14/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDRKQHNUBWVID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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